

Tris(2,3-dibromopropyl) phosphate: A Legacy Environmental Contaminant of Continuing Concern

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Compound of Interest

Compound Name: *Tris(2,3-dibromopropyl) phosphate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Tris(2,3-dibromopropyl) phosphate (TDBPP), a brominated organophosphate flame retardant, was extensively used in consumer products, most notably in children's sleepwear, from the 1950s until its ban in the late 1970s in several countries due to its demonstrated carcinogenicity and mutagenicity.^[1] Despite its discontinued production for most applications, TDBPP persists in the environment as a legacy contaminant, posing ongoing risks to ecosystem and human health. This technical guide provides a comprehensive overview of TDBPP, consolidating key data on its chemical properties, environmental fate, toxicology, and the methodologies used for its study. Tailored for researchers, scientists, and drug development professionals, this document aims to be a definitive resource for understanding the multifaceted challenges posed by this enduring environmental pollutant.

Chemical and Physical Properties

TDBPP is a viscous, pale-yellow liquid at room temperature.^[2] It is characterized by its high bromine content, which conferred its flame-retardant properties. Its low water solubility and

moderate octanol-water partition coefficient influence its environmental distribution and potential for bioaccumulation.[3]

Table 1: Physicochemical Properties of **Tris(2,3-dibromopropyl) phosphate**

Property	Value	Reference(s)
Chemical Formula	<chem>C9H15Br6O4P</chem>	[2]
Molecular Weight	697.64 g/mol	[2]
CAS Number	126-72-7	[2]
Appearance	Pale-yellow viscous liquid	[4]
Melting Point	5.5 °C	[3]
Boiling Point	390 °C	[3]
Water Solubility	8 mg/L at 24 °C	[4]
Vapor Pressure	2.25×10^{-4} mm Hg at 25 °C	[4]
Log K _{ow} (Octanol-Water Partition Coefficient)	4.29	[4]

Historical Use and Environmental Contamination

First commercially produced in 1950, TDBPP was widely used as an additive flame retardant in a variety of materials, including plastics, polyurethane foams, and synthetic textiles.[4] Its most notable application was in children's sleepwear, where it could constitute 5% to 10% of the garment's weight.[2] Environmental release occurred during manufacturing, through leaching from products during use and laundering, and from disposal in landfills.[2][3] Consequently, TDBPP has been detected in various environmental matrices.

Table 2: Environmental Concentrations of **Tris(2,3-dibromopropyl) phosphate**

Environmental Matrix	Concentration Range	Location/Study Details	Reference(s)
Air	44 - 85 ng/m ³	Industrial facilities in the USA (1976-1977)	[2]
River Water	100 - 200 pg/L	Two Arctic rivers (2014-2015)	[5]
Soil	Detected, but not quantified	Arkansas, USA (1979)	[2]
Textiles (Children's Sleepwear)	5% - 10% by weight	-	[2]

Toxicological Profile

The toxicity of TDBPP has been extensively studied, leading to its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP). [2][3]

Table 3: Summary of Toxicological Data for **Tris(2,3-dibromopropyl) phosphate**

Endpoint	Species	Route	Value	Reference(s)
Acute Oral LD ₅₀	Rat	Oral	1.85 - 4.5 g/kg	[6]
Acute Oral LD ₅₀	Mouse	Oral	2.25 - 2.67 g/kg	[6]
Acute Dermal LD ₅₀	Rabbit	Dermal	>4.64 g/kg	[6]
Carcinogenicity	Rat, Mouse	Oral	Increased incidence of kidney, liver, lung, and stomach tumors	[3][4]
Genotoxicity	-	In vitro/In vivo	Mutagenic and clastogenic	[3][7]
Reproductive Toxicity	-	-	Evidence of adverse effects on reproductive organs	[7]
Developmental Toxicity	Rat	Gavage	NOAEL: 125 mg/kg bw/day	[3]

Carcinogenicity and Genotoxicity

The carcinogenicity of TDBPP is strongly linked to its genotoxic mechanisms. Metabolism of TDBPP, primarily by cytochrome P450 enzymes, generates reactive intermediates, with 2-bromoacrolein being a key metabolite.^[7] This highly reactive aldehyde can form adducts with DNA, leading to DNA damage, mutations, and chromosomal aberrations.^{[4][7]} The kidney is a primary target organ for TDBPP-induced carcinogenicity in rodents.^[7]

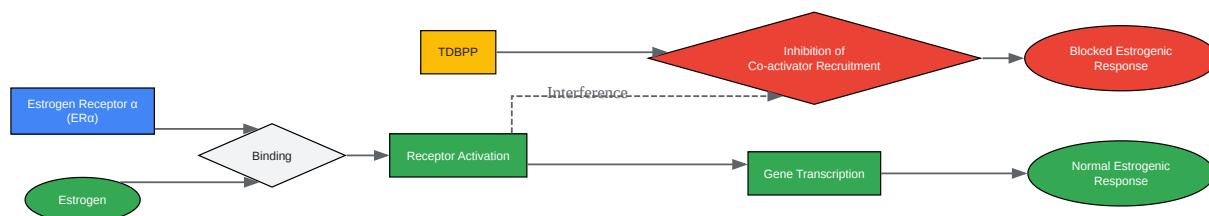


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Carcinogenic mechanism of TDBPP.

Endocrine Disruption

TDBPP has been shown to possess endocrine-disrupting properties, particularly exhibiting anti-estrogenic activity. Studies have indicated that TDBPP can interfere with the estrogen receptor alpha (ER α)-mediated signaling pathway. This interference can disrupt the normal hormonal balance and potentially lead to adverse reproductive and developmental effects. The closely related compound, Tris(2,3-dibromopropyl) isocyanurate (TBC), has been shown to inhibit the recruitment of co-activators to the estrogen receptor, providing a plausible mechanism for the anti-estrogenic effects of such brominated compounds.

[Click to download full resolution via product page](#)*Anti-estrogenic action of TDBPP.*

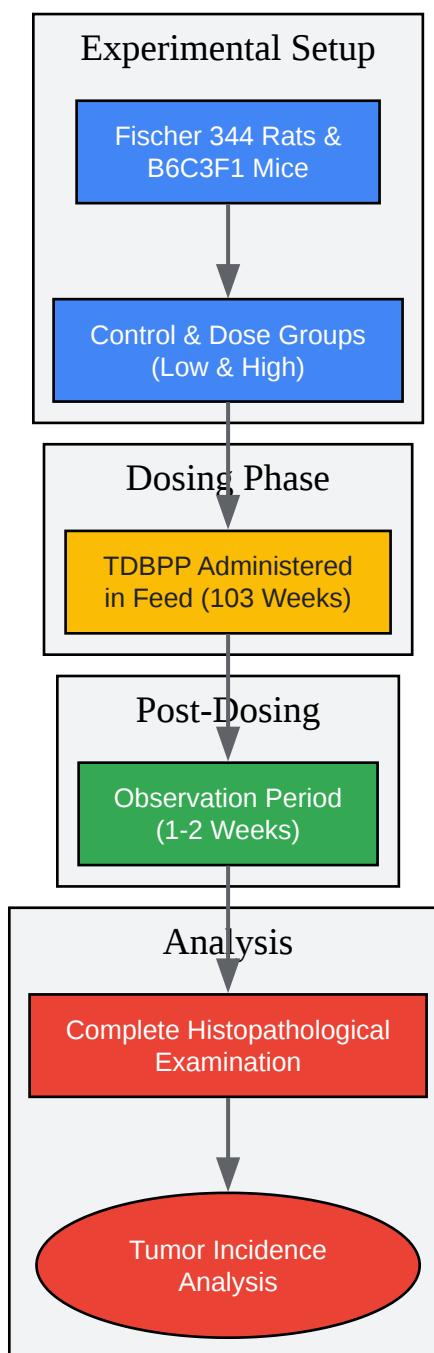
Experimental Protocols

NCI Carcinogenesis Bioassay (1978)

This pivotal study provided definitive evidence of TDBPP's carcinogenicity in rodents.[\[4\]](#)

- Test Animals: Fischer 344 rats and B6C3F1 mice, both sexes.
- Administration: TDBPP was administered in the feed for 103 weeks.
- Dose Levels:

- Rats: 50 and 100 ppm in the diet.
- Mice: 500 and 1000 ppm in the diet.
- Group Size: 55 male and 55 female rats per group; 50 male and 50 female mice per group. Control groups received the basal diet.
- Observation Period: Animals were observed for an additional 1-2 weeks after the dosing period.
- Endpoint Analysis: Complete histopathological examination of all major tissues and organs from all animals.



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NCI Carcinogenesis Bioassay Workflow.

Analytical Methodology for TDBPP in Water (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard and sensitive method for the detection and quantification of TDBPP in environmental samples.

- Sample Preparation:
 - Collect a 1-liter water sample.
 - Perform solid-phase extraction (SPE) to concentrate the analyte. A common sorbent is a functionalized styrene-divinylbenzene polymer.
 - Elute TDBPP from the SPE cartridge using a suitable organic solvent (e.g., acetonitrile or methanol).
 - Concentrate the eluate to a final volume.
- GC-MS Analysis:
 - Inject the concentrated extract into a GC-MS system.
 - Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate TDBPP from other compounds. A temperature program is employed to achieve optimal separation.
 - Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Quantification: Use an internal standard method for accurate quantification.

Remediation of TDBPP Contamination

The remediation of sites contaminated with organophosphate flame retardants like TDBPP presents significant challenges due to their persistence and potential for widespread distribution. Several technologies are available for the treatment of contaminated soil and water.

Table 4: Remediation Technologies for Organophosphate Flame Retardants

Technology	Description	Applicability
Adsorption	Utilizes materials like activated carbon to bind the contaminants, removing them from water.	Water Treatment
Advanced Oxidation Processes (AOPs)	Involve the generation of highly reactive hydroxyl radicals to degrade the contaminants.	Water Treatment
Bioremediation	Employs microorganisms to break down the contaminants into less harmful substances.	Soil and Water Treatment
Phytoremediation	Uses plants to remove, degrade, or contain contaminants in soil and water.	Soil and Water Treatment
Thermal Desorption	Heats contaminated soil to volatilize the contaminants, which are then collected and treated.	Soil Treatment
In Situ Chemical Oxidation (ISCO)	Involves injecting chemical oxidants directly into the contaminated area to destroy the pollutants.	Soil and Groundwater Treatment

Conclusion and Future Directions

Tris(2,3-dibromopropyl) phosphate remains a significant environmental and health concern decades after its production was curtailed. Its persistence, carcinogenicity, and endocrine-disrupting potential necessitate continued monitoring and research. For scientists and professionals in related fields, a thorough understanding of TDBPP's properties, toxicological mechanisms, and the analytical and remedial tools available is crucial for assessing risks and developing effective management strategies. Future research should focus on the long-term health effects of low-level exposure, the development of more cost-effective and sustainable

remediation technologies, and the investigation of the combined toxicological effects of TDBPP with other co-contaminants in the environment.

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